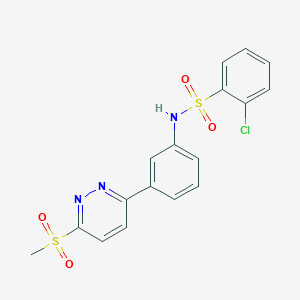

2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic compound. It contains a pyridazine ring, which is a type of heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Aplicaciones Científicas De Investigación

Enzyme Inhibition Potential

- Sulfonamide compounds, including derivatives of benzenesulfonamide, have shown potential as enzyme inhibitors. For example, specific compounds exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These findings suggest potential applications in addressing neurological disorders where enzyme regulation is key (Kausar et al., 2019).

Antimicrobial Activity

- Arylazopyrazole Pyrimidone clubbed heterocyclic compounds, which are structurally related to the chemical , have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

Structural and Conformational Analysis

- The crystallographic study of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides revealed significant differences in conformations, which could impact their biological activity, particularly in antileishmanial studies (Borges et al., 2014).

Potential for Medicinal Applications

- Carbamoylsulfonamide derivatives have shown promise for medicinal applications, with their structures stabilized by intra- and intermolecular hydrogen bonds, suggesting their potential in drug design (Siddiqui et al., 2008).

In Vitro Antitumor Activity

- Novel benzodithiazie derivatives related to benzenesulfonamides have been synthesized and shown in vitro antitumor activity. Such studies indicate the potential use of these compounds in cancer therapy (Brzozowski et al., 2003).

Mild Oxidation Protocol

- N-chloro-N-(phenylsulfonyl)benzenesulfonamide has been identified as a mild and selective oxidant, showing potential in the field of organic synthesis (Palav et al., 2021).

Anti-HIV Evaluation

- Some sulfonamide derivatives have been evaluated for their in vitro anticancer and anti-HIV activities, highlighting the therapeutic potential of these compounds in treating viral infections and cancer (Pomarnacka et al., 2001).

Supramolecular Architecture

- Research on arylsulfonamide derivatives has provided insights into the role of chlorine substitutions on molecular conformation and crystal assembly, which is vital for understanding drug-receptor interactions (Fernandes et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds with a pyridazine core have been shown to interact with a range of biological targets .

Mode of Action

It’s known that pyridazine derivatives can exhibit a wide range of pharmacological activities . The presence of a methylsulfonyl group could potentially enhance the potency of the compound .

Biochemical Pathways

Pyridazine derivatives have been associated with various physiological effects .

Result of Action

Pyridazine derivatives have been associated with a wide range of biological activities .

Propiedades

IUPAC Name |

2-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-10-9-15(19-20-17)12-5-4-6-13(11-12)21-27(24,25)16-8-3-2-7-14(16)18/h2-11,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRLFWDRZGHJMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

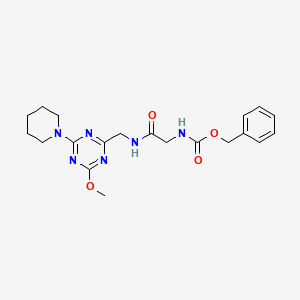

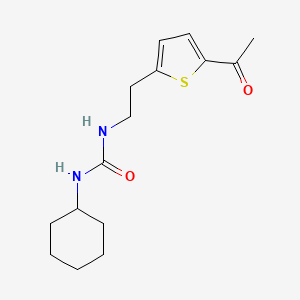

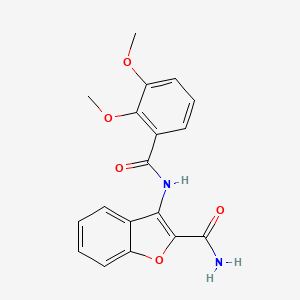

![N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2428279.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2428284.png)

![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2428287.png)

![N-(1-Cyanocyclopropyl)-6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2428289.png)

![N-(1-Cyclopropylpyrrolidin-3-yl)-N-[(2-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2428291.png)

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2428293.png)

![3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine](/img/structure/B2428294.png)

![2-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2428296.png)